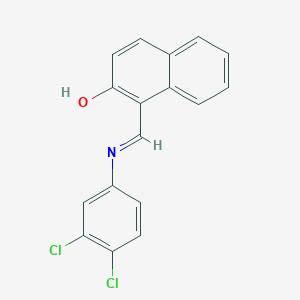

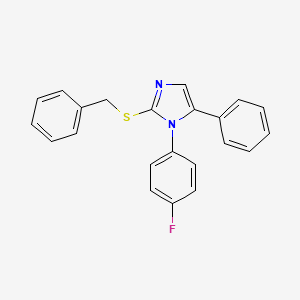

![molecular formula C23H15N3O2S B3010659 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-92-6](/img/structure/B3010659.png)

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative with potential applications in various fields of chemistry and biology. While the specific compound is not directly discussed in the provided papers, similar benzamide derivatives have been synthesized and studied for their unique properties and applications. These compounds often exhibit interesting chemical and physical properties due to their structural features, such as the presence of cyano groups, thiazole rings, and phenoxyphenyl substituents.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved using an efficient synthetic methodology that exploits the reactivity of cyanomethylene functionality . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, as demonstrated for various N-(cyano(naphthalen-1-yl)methyl)benzamides and for the compound N-acetyl-N-(4-cyano-2-phenyloxazol-5-yl)acetamide . These analyses reveal the solid-state properties of the compounds and provide insights into their molecular conformations and supramolecular aggregation patterns.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including colorimetric sensing of anions, as shown by the drastic color transition of a benzamide derivative in response to fluoride anions . The reactivity of these compounds can also be exploited to construct new heterocycles, as seen in the synthesis of novel heterocyclic compounds with insecticidal activity from 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For instance, the presence of a cyano group and a thiazole ring can affect the compound's hydrogen bonding interactions, solubility, and reactivity. The compound with a 3,5-dinitrophenyl group exhibited naked-eye detection of fluoride anion in solution, indicating its potential as a colorimetric sensor . Additionally, the antifungal activity of various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides suggests that the structural features of these compounds can be fine-tuned to achieve desired biological activities .

科学的研究の応用

Heterocyclic Synthesis Applications :

- The compound has been utilized in the synthesis of heterocyclic structures, which are crucial in medicinal chemistry for the development of new therapeutic agents. For example, Mohareb et al. (2004) investigated the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles to yield pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial Agent Synthesis :

- Research has shown that derivatives of this compound can be synthesized with potential antimicrobial applications. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing significant antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Chemical Sensing and Detection :

- This compound has been incorporated into chemical sensors for the detection of specific ions or molecules. For example, Elsafy et al. (2018) synthesized substituted 2-aminobenzothiazoles salicylidenes, demonstrating their efficiency as selective sensors for cyanide detection in aqueous media (Elsafy et al., 2018).

Photodynamic Therapy Applications :

- The compound has been explored for its potential in photodynamic therapy, which is a treatment method that uses light-sensitive chemicals to destroy cancer cells. Dube et al. (2018) synthesized novel zinc phthalocyanine derivatives incorporating the compound for enhanced singlet oxygen generation, showing promise in photodynamic therapy against cancer cells (Dube et al., 2018).

Applications in Material Science :

- The compound has been used in the synthesis of materials with unique electronic properties. For example, Casey et al. (2015) reported the synthesis of novel acceptor units for conjugated polymers, which demonstrated a change in charge transport behavior from unipolar p-type to unipolar n-type, highlighting its potential in electronic device applications (Casey et al., 2015).

特性

IUPAC Name |

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O2S/c24-14-16-6-8-18(9-7-16)22(27)26-23-25-21(15-29-23)17-10-12-20(13-11-17)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBPSXHHMXLTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

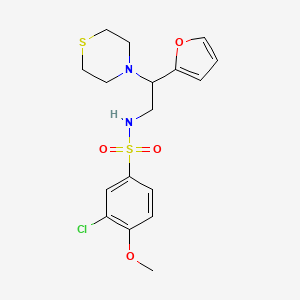

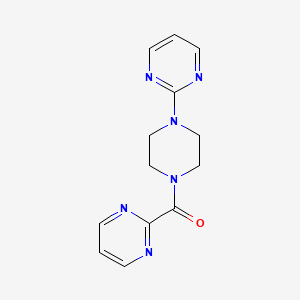

![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)

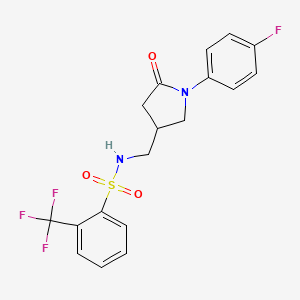

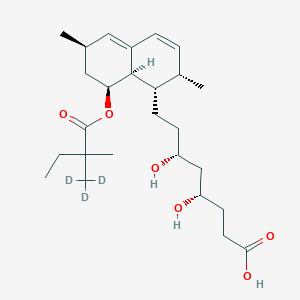

![1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B3010578.png)

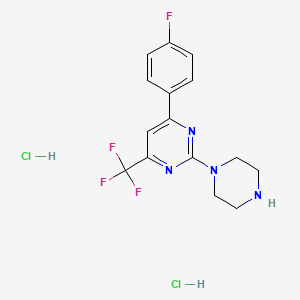

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)

![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)

![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)